molecular formula C10H6F4N2S B14033697 5-(3-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine

5-(3-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine

Cat. No.: B14033697
M. Wt: 262.23 g/mol
InChI Key: UUALTKHNYGVBHE-UHFFFAOYSA-N
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Description

5-(3-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a 3-fluoro-5-(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Fluoro and Trifluoromethyl Groups: The 3-fluoro-5-(trifluoromethyl)phenyl group can be introduced through a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium hydroxide, potassium carbonate

    Catalysts: Palladium-based catalysts for coupling reactions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to various substituted thiazole derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

5-(3-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(3-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine lies in its specific combination of a thiazole ring with both fluoro and trifluoromethyl substituents. This combination imparts unique electronic and steric properties, making it valuable in various applications where such properties are desired.

Properties

Molecular Formula

C10H6F4N2S

Molecular Weight

262.23 g/mol

IUPAC Name

5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C10H6F4N2S/c11-7-2-5(8-4-16-9(15)17-8)1-6(3-7)10(12,13)14/h1-4H,(H2,15,16)

InChI Key

UUALTKHNYGVBHE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C2=CN=C(S2)N

Origin of Product

United States

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